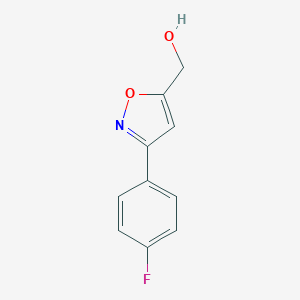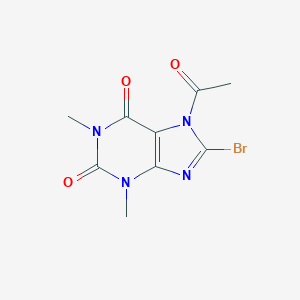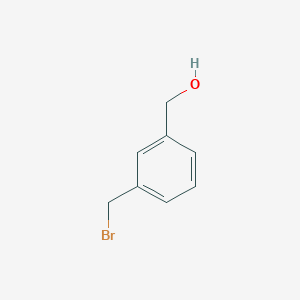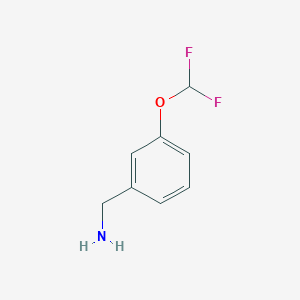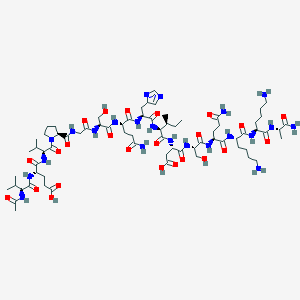
N-Ac-Ctp3-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ac-Ctp3-amide is a small molecule peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the naturally occurring peptide thymosin alpha-1 and has been found to exhibit immunomodulatory and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-Ac-Ctp3-amide involves binding to specific receptors on immune cells, such as toll-like receptor 4 (TLR4) and CXCR4. This binding leads to the activation of downstream signaling pathways, resulting in enhanced immune cell function and reduced inflammation.
Biochemical and Physiological Effects
N-Ac-Ctp3-amide has been shown to have several biochemical and physiological effects. It has been found to enhance the production of anti-inflammatory cytokines, such as IL-10, while reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to enhance the phagocytic activity of macrophages and improve wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-Ac-Ctp3-amide for lab experiments is its stability and solubility in aqueous solutions. It can also be easily synthesized using SPPS techniques. However, one limitation is its relatively high cost compared to other peptides.
Direcciones Futuras
There are several future directions for research on N-Ac-Ctp3-amide. One area of interest is its potential use in cancer immunotherapy, as it has been found to enhance the function of immune cells involved in tumor surveillance. Additionally, further studies are needed to determine its efficacy in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is potential for the development of N-Ac-Ctp3-amide as a drug delivery system, as it has been shown to enhance the uptake of nanoparticles by immune cells.
Métodos De Síntesis
N-Ac-Ctp3-amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Aplicaciones Científicas De Investigación
N-Ac-Ctp3-amide has been extensively studied for its immunomodulatory and anti-inflammatory properties. It has been shown to enhance the function of immune cells, including natural killer cells, T cells, and dendritic cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6.
Propiedades
Número CAS |
132177-90-3 |
|---|---|
Nombre del producto |
N-Ac-Ctp3-amide |
Fórmula molecular |
C71H118N22O24 |
Peso molecular |
1663.8 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H118N22O24/c1-9-36(6)57(70(116)89-46(28-54(102)103)64(110)90-48(32-95)67(113)86-42(18-21-50(74)97)61(107)84-41(16-11-13-25-73)60(106)83-40(15-10-12-24-72)59(105)80-37(7)58(76)104)92-65(111)45(27-39-29-77-33-79-39)88-62(108)43(19-22-51(75)98)85-66(112)47(31-94)82-52(99)30-78-68(114)49-17-14-26-93(49)71(117)56(35(4)5)91-63(109)44(20-23-53(100)101)87-69(115)55(34(2)3)81-38(8)96/h29,33-37,39-49,55-57,94-95H,9-28,30-32,72-73H2,1-8H3,(H2,74,97)(H2,75,98)(H2,76,104)(H,78,114)(H,80,105)(H,81,96)(H,82,99)(H,83,106)(H,84,107)(H,85,112)(H,86,113)(H,87,115)(H,88,108)(H,89,116)(H,90,110)(H,91,109)(H,92,111)(H,100,101)(H,102,103)/t36-,37-,39?,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
Clave InChI |
DEDCJMYTEFOQMA-IWIMAGCOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Secuencia |
VEVPGSQXIDSQKKA |
Sinónimos |
N-Ac-CTP3-amide N-acetyl-cholera toxin (50-64)-3-amide N-acetyl-cholera toxin (50-64)-amide N-acetyl-cholera toxin peptide 3-amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




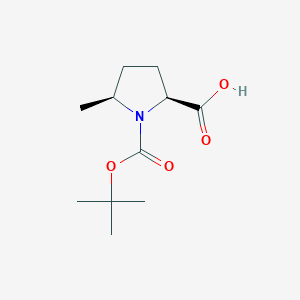


![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)

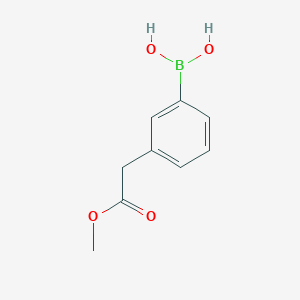
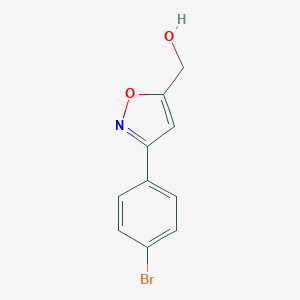
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
